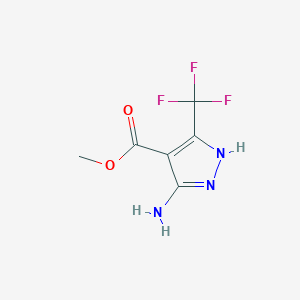
methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with significant interest in various scientific fields. This compound features a pyrazole ring substituted with an amino group, a trifluoromethyl group, and a carboxylate ester. Its unique structure imparts distinctive chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate finds applications in multiple scientific domains:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The carboxylate ester may undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 3-Amino-5-methylisoxazole
- 3-Amino-5-trifluoromethyl-1,2,4-triazole
Comparison: Methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. Compared to 3-amino-5-(trifluoromethyl)benzoic acid, it has a different core structure, leading to distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group in both compounds imparts similar properties, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C6H6F3N3O2 |
|---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H6F3N3O2/c1-14-5(13)2-3(6(7,8)9)11-12-4(2)10/h1H3,(H3,10,11,12) |
InChI Key |
GZHKJVANRCMTJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NN=C1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















